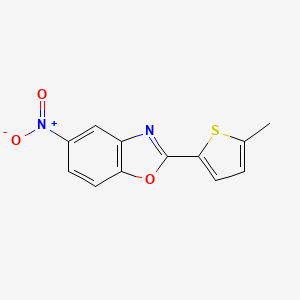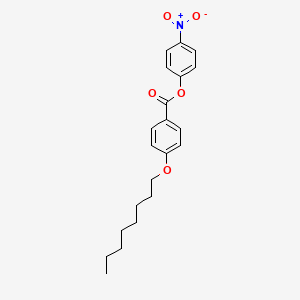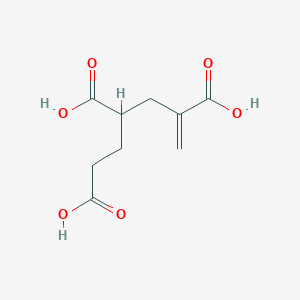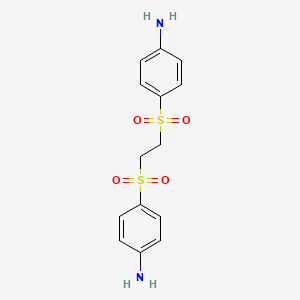![molecular formula C13H8N4O10 B14650263 4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol CAS No. 52751-59-4](/img/structure/B14650263.png)
4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol is a complex organic compound characterized by the presence of multiple nitro groups and hydroxyl groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol typically involves multi-step organic reactions. One common method involves the nitration of phenolic compounds followed by subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where phenolic precursors are treated with nitrating agents under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or sulfonating agents (SO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated phenolic compounds.
科学的研究の応用
4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol involves its interaction with biological molecules. The compound can act as a protonophore, disrupting proton gradients across biological membranes, which affects cellular energy production . This mechanism is similar to that of other dinitrophenol compounds, which uncouple oxidative phosphorylation in mitochondria .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Shares similar protonophore activity and is used in biochemical studies.
4-Hydroxy-3,5-dinitrophenylacetic acid: Another dinitrophenol derivative with similar chemical properties.
特性
CAS番号 |
52751-59-4 |
|---|---|
分子式 |
C13H8N4O10 |
分子量 |
380.22 g/mol |
IUPAC名 |
4-[(4-hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol |
InChI |
InChI=1S/C13H8N4O10/c18-12-8(14(20)21)2-6(3-9(12)15(22)23)1-7-4-10(16(24)25)13(19)11(5-7)17(26)27/h2-5,18-19H,1H2 |
InChIキー |
HWPJOGXDDWSUFP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



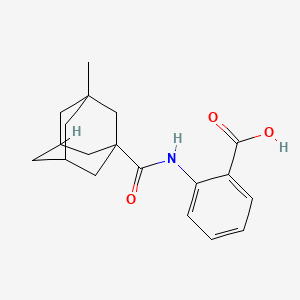
![2,2-Dichloro-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B14650189.png)
![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)
